molecular formula C13H18FIN2O3 B1392922 N-(4-(Dimethoxymethyl)-5-fluoro-3-iodopyridin-2-yl)pivalamide CAS No. 1299607-65-0

N-(4-(Dimethoxymethyl)-5-fluoro-3-iodopyridin-2-yl)pivalamide

Cat. No.: B1392922
CAS No.: 1299607-65-0
M. Wt: 396.2 g/mol
InChI Key: UFMRMGXPWMGKHF-UHFFFAOYSA-N
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Description

N-(4-(Dimethoxymethyl)-5-fluoro-3-iodopyridin-2-yl)pivalamide is a pyridine derivative with the molecular formula C₁₃H₁₈FIN₂O₃ and a molecular weight of 396.20 g/mol . It features a dimethoxymethyl group at position 4, fluorine at position 5, and iodine at position 3 on the pyridine ring. The pivalamide moiety at position 2 enhances steric bulk and stability. This compound is cataloged under HB165 and is available in 1 g ($500), 5 g ($2,000), and 25 g ($6,000) quantities . Its structural complexity suggests applications in medicinal chemistry, particularly as a synthetic intermediate or protecting group in multi-step reactions.

Properties

IUPAC Name

N-[4-(dimethoxymethyl)-5-fluoro-3-iodopyridin-2-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FIN2O3/c1-13(2,3)12(18)17-10-9(15)8(7(14)6-16-10)11(19-4)20-5/h6,11H,1-5H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMRMGXPWMGKHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=C(C(=C1I)C(OC)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FIN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Dimethoxymethyl)-5-fluoro-3-iodopyridin-2-yl)pivalamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Introduction of Substituents: The dimethoxymethyl, fluoro, and iodo groups are introduced onto the pyridine ring through selective halogenation and methylation reactions.

    Attachment of the Pivalamide Group: The final step involves the attachment of the pivalamide group to the pyridine ring, typically through an amide bond formation reaction using pivaloyl chloride and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Dimethoxymethyl)-5-fluoro-3-iodopyridin-2-yl)pivalamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the dimethoxymethyl group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while Suzuki-Miyaura coupling with a phenylboronic acid would produce a biaryl compound.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Anticancer Research
    • The compound has been investigated for its potential as an anticancer agent. Its structural modifications allow it to interact with specific biological targets involved in cancer progression. Studies have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, suggesting a pathway for therapeutic development.
  • Antimicrobial Activity
    • Research indicates that N-(4-(Dimethoxymethyl)-5-fluoro-3-iodopyridin-2-yl)pivalamide possesses antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains, making it a candidate for further exploration in antibiotic development.
  • Neuropharmacology
    • The compound's ability to cross the blood-brain barrier opens avenues for its application in neuropharmacology. Preliminary studies suggest potential neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.

Applications in Material Science

  • Polymer Chemistry
    • This compound can serve as a monomer or additive in the synthesis of polymers with enhanced properties. Its unique functional groups allow for the modification of polymer characteristics such as thermal stability and solubility.
  • Nanotechnology
    • The compound has been utilized in the development of nanomaterials, particularly those aimed at drug delivery systems. Its ability to form stable complexes with nanoparticles improves the efficacy of drug delivery mechanisms.

Analytical Chemistry Applications

  • Chromatographic Techniques
    • This compound is employed as a standard reference material in chromatographic methods such as HPLC (High Performance Liquid Chromatography). Its distinct spectral properties facilitate accurate identification and quantification in complex mixtures.
  • Spectroscopy
    • The compound's unique chemical structure allows it to be analyzed using various spectroscopic techniques (e.g., NMR, IR). These analyses provide insights into its molecular interactions and stability under different conditions.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, supporting its potential use as a lead compound for further drug development.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli strains. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacteria, demonstrating promising antimicrobial activity that warrants further exploration.

Mechanism of Action

The mechanism of action of N-(4-(Dimethoxymethyl)-5-fluoro-3-iodopyridin-2-yl)pivalamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and iodo groups can enhance binding affinity and specificity through halogen bonding and hydrophobic interactions. The pivalamide group can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural and commercial attributes of the target compound with analogous pyridine derivatives:

Compound Name Molecular Formula M.W. (g/mol) Key Substituents Catalog # Price (1 g)
N-(4-(Dimethoxymethyl)-5-fluoro-3-iodopyridin-2-yl)pivalamide (Target) C₁₃H₁₈FIN₂O₃ 396.20 4-dimethoxymethyl, 5-F, 3-I HB165 $500
N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-yl)pivalamide C₁₃H₁₈ClIN₂O₃ 412.65 2-Cl, 4-dimethoxymethyl, 6-I HB182 $500
N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide C₁₁H₁₂FIN₂O₂ 366.58 4-formyl, 5-F, 3-I HB180 $500
N-(4-Cyano-5-fluoro-3-iodopyridin-2-yl)pivalamide C₁₁H₁₁N₃OFI 347.12 4-CN, 5-F, 3-I
N-(4-Chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide C₁₀H₁₁ClFIN₂O 328.56 4-Cl, 5-F, 3-I
N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide C₁₃H₁₉ClN₂O₃ 286.76 2-Cl, 6-dimethoxymethyl HB584 $400
Key Observations:

Substituent Positioning :

  • The target compound’s 5-fluoro and 3-iodo substituents are retained in analogs like HB180 and HB182, but differences in the fourth-position group (dimethoxymethyl vs. formyl or chloro) alter reactivity. For example, the dimethoxymethyl group in HB165 likely acts as a protective group for aldehyde intermediates (e.g., HB180’s formyl group) .
  • Chlorine substitution (e.g., HB182 and HB584) increases molecular weight but reduces steric hindrance compared to iodine .

Electronic Effects: The 4-cyano group in C₁₁H₁₁N₃OFI introduces strong electron-withdrawing effects, making it more reactive in nucleophilic substitutions than the dimethoxymethyl group . Iodo vs. Chloro: Iodine’s larger atomic radius and weaker bond strength compared to chlorine may enhance cross-coupling reactivity (e.g., Suzuki-Miyaura reactions) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(Dimethoxymethyl)-5-fluoro-3-iodopyridin-2-yl)pivalamide, and how can reaction conditions be optimized?

  • Methodology : Start with a pyridine core functionalized at the 2-position. Introduce the pivalamide group via nucleophilic substitution or coupling reactions (e.g., using pivaloyl chloride under basic conditions). The dimethoxymethyl group at the 4-position can be installed via a protecting-group strategy, such as acetal formation with dimethoxypropane and acid catalysis. Fluorination at the 5-position may require electrophilic fluorinating agents (e.g., Selectfluor®), while iodination at the 3-position can be achieved using N-iodosuccinimide (NIS) in acetic acid .
  • Optimization : Monitor reaction progress via HPLC (≥95% purity as per catalog standards) . Adjust solvent polarity (e.g., DMF for polar intermediates, dichloromethane for iodination) and temperature (0–60°C) to balance reactivity and side-product formation.

Q. How should researchers validate the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm ≥95% purity .
  • NMR : Key signals include the singlet for the pivalamide’s tert-butyl group (δ ~1.2 ppm, 9H), methoxy protons from dimethoxymethyl (δ ~3.3 ppm, 6H), and aromatic protons (δ 7.5–8.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight (calculated ~412.65 g/mol for C₁₃H₁₈ClFIN₂O₃; adjust for exact substituents) .

Q. What are the stability considerations for handling and storing this compound?

  • Storage : Store under inert gas (argon) at –20°C to prevent degradation of the iodine substituent (sensitive to light/moisture). Use amber vials to minimize photolytic dehalogenation .
  • Stability Tests : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products like free iodine or demethoxylated derivatives .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives for biological activity studies?

  • Approach : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases or GPCRs). Focus on the iodine atom’s role in halogen bonding and the dimethoxymethyl group’s effect on solubility .
  • SAR Studies : Synthesize analogs (e.g., replacing iodine with bromine or modifying the pivalamide group) and correlate computational predictions with in vitro bioassays (e.g., IC₅₀ measurements) .

Q. What experimental strategies resolve contradictions in reported reactivity of the iodine substituent?

  • Case Study : If literature conflicts exist on iodine’s participation in cross-coupling reactions (e.g., Suzuki vs. Ullmann), perform controlled experiments with Pd catalysts (e.g., Pd(PPh₃)₄) and compare yields under varying temperatures (80–120°C) and bases (K₂CO₃ vs. Cs₂CO₃) .
  • Data Analysis : Use kinetic modeling (e.g., Arrhenius plots) to differentiate between thermodynamic vs. kinetic control of reaction pathways .

Q. How can researchers assess the compound’s stability under acidic/basic conditions relevant to drug formulation?

  • Protocol :

Prepare buffers (pH 1–10) and incubate the compound at 37°C.

Sample aliquots at 0, 24, and 48 hours for LC-MS analysis.

Identify degradation products (e.g., hydrolysis of dimethoxymethyl to aldehyde or cleavage of the pivalamide group) .

  • Mitigation : If instability is observed, consider prodrug strategies (e.g., masking the aldehyde with a more stable protecting group) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(Dimethoxymethyl)-5-fluoro-3-iodopyridin-2-yl)pivalamide
Reactant of Route 2
N-(4-(Dimethoxymethyl)-5-fluoro-3-iodopyridin-2-yl)pivalamide

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